molecular formula C15H21N3O4S B12787439 1-Butyl-3-(N-crotonylsulfanilyl)urea CAS No. 52964-42-8

1-Butyl-3-(N-crotonylsulfanilyl)urea

Cat. No.: B12787439
CAS No.: 52964-42-8
M. Wt: 339.4 g/mol
InChI Key: BICCHCKIEMMKBM-GQCTYLIASA-N
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Description

Crotulin is a potent platelet glycoprotein Ib antagonist derived from the venom of the snake species Crotalus atrox. It has a molecular weight of 30 kD and is known for its ability to inhibit platelet aggregation, making it a significant compound in the study of thrombosis and hemostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crotulin involves the extraction and purification from the venom of Crotalus atrox. The process includes several steps:

Industrial Production Methods

Industrial production of crotulin is not widely established due to the complexity and ethical considerations of venom extraction. advancements in biotechnology may allow for the recombinant production of crotulin in the future, potentially using genetically modified organisms to express the protein.

Chemical Reactions Analysis

Types of Reactions

Crotulin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to platelet glycoprotein Ib.

Common Reagents and Conditions

The primary reagents involved in the study of crotulin are those used in its purification and characterization, such as:

    Chromatographic solvents: For purification.

    Buffers: To maintain pH during experiments.

    Labeling agents: For detection in assays.

Major Products Formed

The major product of interest is crotulin itself, as it is isolated in its active form from the venom.

Scientific Research Applications

Crotulin has several significant applications in scientific research:

Mechanism of Action

Crotulin exerts its effects by specifically binding to the glycoprotein Ib receptor on the surface of platelets. This binding inhibits the interaction between glycoprotein Ib and von Willebrand factor, thereby preventing platelet aggregation and thrombus formation. The molecular pathway involves the blockade of signal transduction that leads to platelet activation .

Properties

CAS No.

52964-42-8

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-N-[4-(butylcarbamoylsulfamoyl)phenyl]but-2-enamide

InChI

InChI=1S/C15H21N3O4S/c1-3-5-11-16-15(20)18-23(21,22)13-9-7-12(8-10-13)17-14(19)6-4-2/h4,6-10H,3,5,11H2,1-2H3,(H,17,19)(H2,16,18,20)/b6-4+

InChI Key

BICCHCKIEMMKBM-GQCTYLIASA-N

Isomeric SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC

Origin of Product

United States

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